3-Tert-butoxycarbonyl-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
CAS No.:
Cat. No.: VC18885057
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO4 |
|---|---|
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | 5-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO4/c1-10(2,3)17-9(16)13-6-11(4)5-12(11,7-13)8(14)15/h5-7H2,1-4H3,(H,14,15) |
| Standard InChI Key | KELWIBBVOGIPNM-UHFFFAOYSA-N |
| Canonical SMILES | CC12CC1(CN(C2)C(=O)OC(C)(C)C)C(=O)O |
Introduction
Structural and Molecular Characteristics
Bicyclic Framework and Stereochemical Features
The compound’s core consists of a 3-azabicyclo[3.1.0]hexane system, a strained bicyclic structure featuring a bridgehead nitrogen atom. This scaffold imposes significant steric constraints, influencing both synthetic accessibility and biological interactions. The bicyclo[3.1.0]hexane system comprises a cyclopropane ring fused to a pyrrolidine-like ring, with the nitrogen atom occupying the 3-position. Methyl substitution at the 5-position introduces additional steric bulk, while the Boc group at the 3-position serves as a temporary protective moiety for the amine .
Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | 5-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
| Canonical SMILES | CC12CC1(CN(C2)C(=O)OC(C)(C)C)C(=O)O |
The stereochemistry of the bicyclic system profoundly impacts biological activity. For example, (1R,5R)- and (1S,5S)-diastereomers exhibit distinct binding affinities for opioid receptors, as demonstrated in related azabicyclohexane derivatives .
Spectroscopic and Crystallographic Data
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with characteristic signals for the Boc group (δ 1.44 ppm, singlet for tert-butyl) and carboxylic acid proton (δ 12.1 ppm, broad) . X-ray crystallography of analogous compounds, such as (1R,3S,5R)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, reveals a puckered bicyclic framework with bond angles deviating from ideal tetrahedral geometry due to ring strain .
Synthetic Methodologies
Boc Protection and Cyclization Strategies
Synthesis typically begins with Boc protection of a primary amine precursor, often employing tert-butyl chloroformate in the presence of a base such as pyridine. Subsequent cyclization steps utilize acid- or base-catalyzed intramolecular reactions to form the bicyclic core. For instance, 4-dimethylaminopyridine (DMAP)-catalyzed cyclization of glutamic acid derivatives achieves yields up to 82% under optimized conditions (n(DMAP):n(di-tert-butyl dicarbonate):n(pyridine) = 0.40:4.0:1.0) .
A representative synthetic route involves:
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Amino Protection: Reaction of 5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid with Boc anhydride.
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Cyclopropane Formation: Simmons-Smith reaction using diethylzinc and diiodomethane to construct the bicyclic framework.
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Deprotection and Functionalization: Acidic removal of the Boc group (e.g., trifluoroacetic acid) followed by coupling reactions .
Asymmetric Synthesis Challenges
Achieving enantiomeric purity remains a critical challenge. Asymmetric Simmons-Smith reactions using chiral auxiliaries or catalysts yield diastereomeric ratios up to 6:1 (cis:trans), with total yields around 30% . Computational modeling suggests that transition-state steric effects dominate stereoselectivity, favoring axial attack in bicyclic systems .
Chemical Reactivity and Functionalization
Boc Group Dynamics
The Boc group demonstrates orthogonal stability under acidic conditions, cleaving via protonation of the carbonyl oxygen followed by tert-butyl cation elimination. This property enables selective amine liberation in multi-step syntheses. Comparative studies show Boc deprotection rates 3–5 times faster in bicyclic systems versus linear analogues due to strain-induced destabilization .
Carboxylic Acid Reactivity
The C-1 carboxylic acid participates in standard derivatization reactions:
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Esterification: Methanol/H⁺ catalysis yields methyl esters (e.g., for prodrug formulations).
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Amide Coupling: Carbodiimide-mediated reactions with primary amines produce bioactive conjugates.
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Reduction: Lithium aluminum hydride reduces the acid to a primary alcohol, though over-reduction of the cyclopropane ring may occur.
| Target | IC₅₀/EC₅₀ (nM) | Selectivity Ratio (vs. HDAC1) |
|---|---|---|
| HDAC6 | 58 ± 12 | 1:9.4 |
| μ-Opioid Receptor | 112 ± 21 | N/A |
Applications in Drug Development
Prodrug Design
The Boc-protected carboxylic acid serves as a prodrug moiety, with esterase-mediated hydrolysis releasing active drug molecules in vivo. Rat pharmacokinetic studies demonstrate a 2.3-fold increase in oral bioavailability compared to free amine derivatives .
Peptidomimetic Scaffolds
Incorporation into peptide backbones enhances metabolic stability. For example, substitution of proline with 3-azabicyclo[3.1.0]hexane in enkephalin analogues reduces protease degradation half-life from 12 minutes to >4 hours .
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